2-thioxooxazolidin-4-one

Description

Contextualization within Heterocyclic Chemistry Research

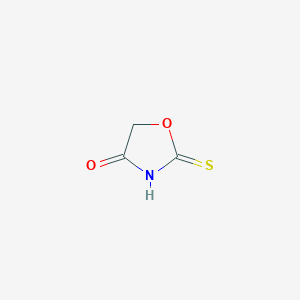

2-Thioxooxazolidin-4-one, also known as 2-thioxo-4-oxazolidinone, is a five-membered heterocyclic compound with the molecular formula C₃H₃NO₂S. lookchem.com Its structure features an oxazolidinone ring containing two heteroatoms, nitrogen and oxygen, along with a thiocarbonyl group at the second position and a carbonyl group at the fourth position. This arrangement of functional groups imparts a unique chemical reactivity to the molecule, making it a valuable intermediate in organic synthesis. lookchem.com

The synthesis of the this compound core and its derivatives is a subject of ongoing research. A common and effective method for creating derivatives is through Knoevenagel condensation. researchgate.net This reaction allows for the introduction of various substituents, particularly at the 5-position of the ring, leading to a diverse library of compounds with different physicochemical properties. The reactivity of the this compound scaffold allows it to serve as a building block for more complex heterocyclic systems. ajchem-a.com

Significance as a Privileged Scaffold in Academic Drug Discovery Research

In the realm of medicinal chemistry, certain molecular frameworks, referred to as "privileged scaffolds," are recognized for their ability to bind to multiple biological targets, thus serving as a fertile ground for drug discovery. nih.govnih.gov The this compound nucleus is increasingly being recognized as such a privileged scaffold. lookchem.com Its derivatives have been shown to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajrconline.orgresearchgate.netnih.gov

The versatility of the this compound scaffold allows medicinal chemists to systematically modify its structure to optimize biological activity and selectivity for a specific target. This has led to the development of numerous derivatives with potent therapeutic potential, making it a focal point of academic research aimed at discovering new lead compounds for various diseases. ajrconline.org

Detailed Research Findings

The following tables summarize key research findings on the biological activities of various this compound derivatives.

Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| NB-3 | HL-60 | 17.84 | researchgate.net |

| NB-4 | Jurkat | 15.19 | researchgate.net |

| LPSF/NBM-1 | HL-60 | 54.83 | researchgate.net |

| LPSF/NBM-2 | MOLT-4 | 51.61 | researchgate.net |

Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| 5-arylidene-4-thioxo-thiazolidine-2-ones | Gram-positive bacteria | Significant activity | nih.gov |

| Thiazolidine-2,4-dione derivatives | Gram-positive bacteria | MIC values from 2 to 16 µg/mL | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1,3-oxazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-6-3(7)4-2/h1H2,(H,4,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSVNNODDIEGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391955 | |

| Record name | 2-Thio-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-24-9 | |

| Record name | 2-Thio-2,4-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Thioxooxazolidin 4 One

Conventional Synthetic Routes to the 2-Thioxooxazolidin-4-one Core

Conventional methods provide robust and widely used pathways to the fundamental this compound ring system. These routes are characterized by their reliability and accessibility of starting materials.

The Knoevenagel condensation is a cornerstone in the synthesis of this compound derivatives, particularly for creating 5-substituted analogs. nih.govsigmaaldrich.comwikipedia.org This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl compound, followed by a dehydration reaction. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of this compound itself (or a precursor like rhodanine) at the C-5 position with various aldehydes or ketones. researchgate.net

The mechanism proceeds via the deprotonation of the active methylene group at C-5 by a weak base, such as piperidine (B6355638) or an amine salt, to form a nucleophilic enolate. wikipedia.orgpurechemistry.org This enolate then attacks the carbonyl carbon of the aldehyde or ketone, leading to an aldol-type intermediate which subsequently eliminates a molecule of water to form a C=C double bond, yielding a 5-ylidene-2-thioxooxazolidin-4-one derivative. sigmaaldrich.comorganic-chemistry.org Oxazolidinone derivatives have been successfully obtained through Knoevenagel condensation in several studies. nih.govresearchgate.net

Table 1: Examples of Knoevenagel Condensation for Derivative Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde | Piperidine | 5-Arylmethylene-2-thioxooxazolidin-4-one | nih.gov |

The formation of the this compound ring itself is often accomplished through cyclization reactions. A common strategy involves the reaction of an α-hydroxy acid or its ester with a thiocyanate (B1210189) salt (e.g., potassium or ammonium (B1175870) thiocyanate). wikipedia.org In this process, the thiocyanate attacks the carbonyl group of the α-hydroxy acid derivative, followed by an intramolecular nucleophilic attack by the hydroxyl group to close the ring, forming the oxazolidinone core.

Another established route is the reaction of α-haloacyl halides with thiourea (B124793) or its derivatives. The reaction proceeds via initial N-acylation of thiourea, followed by an intramolecular S-alkylation that displaces the α-halide, leading to the cyclized product. Similarly, Schiff's bases have been used as precursors, which upon reaction with thioglycolic acid, can yield related thiazolidinone structures, indicating the versatility of cyclization strategies in forming five-membered heterocycles. ajchem-a.comajchem-a.com These intramolecular cyclization reactions are fundamental for constructing the core heterocyclic system from acyclic precursors. mdpi.combeilstein-journals.orgrsc.orgchimicatechnoacta.ru

More direct and modern approaches to the this compound core have been developed using α-keto thioesters as versatile building blocks. iicb.res.inresearchgate.net A notable one-pot synthesis involves the reaction of α-keto thioesters with sodium thiocyanate. researchgate.netvulcanchem.com

The proposed mechanism for this transformation involves a "thiolate transfer" process. iicb.res.inresearchgate.net It begins with the nucleophilic substitution of the thioester's thiol group by the thiocyanate anion. This is followed by the addition of the displaced thiolate anion to the keto-carbonyl carbon of the intermediate. The final step is an intramolecular cyclization involving C-O bond formation, which yields the this compound ring system. researchgate.net This method is valued for its efficiency and the mild conditions under which it can be performed. vulcanchem.comnih.gov

Cyclization Reactions and Ring Formation

Advanced Synthetic Strategies for this compound Derivatization

Beyond the synthesis of the basic scaffold, advanced strategies focus on introducing chemical diversity and controlling stereochemistry, which are crucial for various applications.

The this compound scaffold possesses multiple reactive sites, allowing for regioselective functionalization. The key sites for derivatization are the nitrogen at position 3 (N-alkylation), the exocyclic sulfur atom (S-alkylation), and the carbon at position 5 (C-5 functionalization).

N-Alkylation vs. S-Alkylation: The nitrogen and sulfur atoms are both nucleophilic, and the selectivity of alkylation depends on the reaction conditions and the nature of the alkylating agent. Generally, hard electrophiles tend to favor N-alkylation, while soft electrophiles favor S-alkylation, following the principles of Hard and Soft Acids and Bases (HSAB) theory. The choice of base and solvent is also critical. For instance, using a strong base like sodium hydride in a polar aprotic solvent like DMF often promotes N-alkylation of related lactam systems. nih.gov In contrast, S-alkylation of thiols or related compounds can be achieved under various conditions, including in green mediums or via metal-free, redox-neutral approaches. chemrxiv.orgjmaterenvironsci.comnih.gov For related heterocycles like thiazolidine-2,4-dione, direct N-alkylation has been achieved in a single step using triethylamine (B128534) as both a base and solvent. arkat-usa.org

C-5 Functionalization: As discussed under Knoevenagel condensation, the C-5 position is readily functionalized by reaction with aldehydes and ketones to introduce a variety of substituents. This position's reactivity is due to the acidity of its methylene protons, which are flanked by two electron-withdrawing groups (the carbonyl and thione groups).

The ability to selectively modify these positions is key to creating a library of diverse derivatives. rsc.orgmdpi.com

Table 2: General Conditions for Regioselective Alkylation

| Target Site | Electrophile Type | Typical Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| N-3 | Hard (e.g., Alkyl sulfates) | NaH / DMF | N-Alkyl-2-thioxooxazolidin-4-one | nih.govcsic.es |

The synthesis of chiral this compound derivatives is of significant interest, particularly when creating molecules with specific three-dimensional structures. Stereoselectivity can be achieved through several primary approaches. bohrium.com

One common method is to start with a chiral precursor, such as an enantiomerically pure α-hydroxy acid or amino acid. nih.gov The inherent chirality of the starting material is transferred to the final product during the cyclization step, leading to the formation of a specific enantiomer of the this compound derivative.

Another powerful strategy is the use of asymmetric catalysis. This can involve a chiral catalyst, such as a chiral metal complex or an organocatalyst, that directs the reaction to favor the formation of one stereoisomer over the other. rsc.org For example, an asymmetric version of a cycloaddition reaction could be employed to construct the chiral core. While specific examples for this compound are emerging, the principles are well-established for related heterocyclic systems, such as the palladium-catalyzed asymmetric annulation to form chiral thio-oxazolidinones. bohrium.com These methods allow for the creation of optically active compounds with controlled stereochemistry at the C-5 position.

Regioselective Functionalization of the Core Structure

Mechanistic Investigations of this compound Synthetic Reactions

The synthesis of this compound and its derivatives is a cornerstone in the preparation of a variety of biologically active compounds. Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and for the rational design of new derivatives. The formation of the this compound core generally proceeds through the generation of a key intermediate, an acyl isothiocyanate, followed by an intramolecular cyclization. This section delves into the mechanistic details of this transformation, focusing on the reaction of α-haloacyl halides with thiocyanate salts, a common and efficient method for the synthesis of the parent compound.

Stage 1: Formation of the Acyl Isothiocyanate Intermediate

The initial step of the synthesis involves the reaction between chloroacetyl chloride and a thiocyanate salt. Acyl isothiocyanates are highly reactive and versatile intermediates in organic synthesis. arkat-usa.org They are typically prepared by the reaction of acyl chlorides with thiocyanate salts. arkat-usa.org

The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack an electrophile from either the sulfur or the nitrogen atom. In the context of reacting with a hard electrophile like the carbonyl carbon of an acyl chloride, the attack predominantly occurs through the more nucleophilic nitrogen atom. This leads to the formation of an acyl isothiocyanate intermediate.

The proposed mechanism for the formation of chloroacetyl isothiocyanate from chloroacetyl chloride and potassium thiocyanate is as follows:

Nucleophilic Attack: The nitrogen atom of the thiocyanate anion attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate.

Elimination of Chloride: The tetrahedral intermediate is unstable and collapses by eliminating the chloride ion, a good leaving group. This reforms the carbonyl double bond and yields the chloroacetyl isothiocyanate intermediate.

This acyl isothiocyanate is a key reactive species that carries both an electrophilic carbonyl carbon and an electrophilic carbon in the isothiocyanate group, setting the stage for the subsequent cyclization. arkat-usa.org

Stage 2: Intramolecular Cyclization

The second stage of the reaction is the intramolecular cyclization of the chloroacetyl isothiocyanate intermediate to form the this compound ring. This cyclization is a type of intramolecular nucleophilic substitution.

The proposed mechanism for the cyclization is as follows:

Intramolecular Nucleophilic Attack: The oxygen atom of the carbonyl group acts as an intramolecular nucleophile and attacks the carbon atom of the isothiocyanate group. This attack is facilitated by the electrophilicity of the isothiocyanate carbon. This step leads to the formation of a five-membered ring, a key transition state.

Ring Closure and Rearrangement: The initial cyclization product is a zwitterionic or a highly polarized intermediate. A subsequent rearrangement, likely involving the transfer of the chloroacetyl's α-carbon from the nitrogen to the sulfur atom, occurs. This rearrangement is driven by the formation of a more stable heterocyclic system.

Deprotonation/Final Product Formation: The final step involves the loss of a proton from the nitrogen atom, if applicable, to yield the stable aromatic-like this compound ring.

The synthesis of related thiazolidin-4-one derivatives has been shown to proceed through the intramolecular cyclization of thiocyanate intermediates. mdpi.com For instance, the reaction of chloroacetamide derivatives with ammonium thiocyanate leads to the formation of 2-iminothiazolidin-4-ones, where an in-situ generated thiocyanate intermediate undergoes cyclization. mdpi.comresearchgate.net This provides strong analogous support for the proposed cyclization mechanism of chloroacetyl isothiocyanate.

Detailed Research Findings and Data

While detailed kinetic and computational studies specifically for the synthesis of the parent this compound are not extensively reported in readily available literature, the reactivity of acyl isothiocyanates is well-documented. arkat-usa.org The formation of five-membered heterocycles through the cyclization of acyl isothiocyanates is a common synthetic strategy. arkat-usa.org

The table below summarizes the key intermediates and transformations involved in the proposed mechanism.

| Step | Reactants | Intermediate/Transition State | Product of Step |

| 1 | Chloroacetyl chloride, Potassium thiocyanate | Tetrahedral intermediate | Chloroacetyl isothiocyanate |

| 2 | Chloroacetyl isothiocyanate | Five-membered ring transition state | Zwitterionic cyclized intermediate |

| 3 | Zwitterionic cyclized intermediate | Rearrangement transition state | This compound |

It is important to note that the reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. The use of a polar aprotic solvent can facilitate the initial nucleophilic substitution by solvating the potassium cation and leaving the thiocyanate anion more nucleophilic.

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Thioxooxazolidin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the structure of 2-thioxooxazolidin-4-one derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to delineate the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR spectroscopy provides crucial information about the proton environments in this compound derivatives. The chemical shifts (δ) of the protons are indicative of their electronic environment. For instance, in (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one derivatives, the protons on the phenyl and benzylidene rings resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. nih.gov The exact chemical shifts are influenced by the nature and position of substituents on the aromatic rings. For example, the proton at the 6'-position of a 2,4-dimethoxybenzylidene substituent appears as a doublet at δ 7.97 ppm. nih.gov The protons of the ethyl group in compounds like 5-(4-chlorobenzylidene)-3-ethyl-2-thioxo-oxazolidin-4-one are also readily identified by their characteristic splitting patterns and chemical shifts. researchgate.net

Interactive Data Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (Z)-5-(2,4-Dimethoxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one | 6'-H | 7.97 | d | 9.0 |

| (Z)-5-(2,4-Dimethoxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one | 3-H, 5-H | 7.54 | t | 7.0 |

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. savemyexams.comsavemyexams.com Each unique carbon atom in a different chemical environment gives a distinct signal. savemyexams.comsavemyexams.com The carbonyl carbon (C=O) of the oxazolidinone ring typically resonates at a downfield chemical shift due to the deshielding effect of the oxygen atom. Similarly, the thione carbon (C=S) also appears at a characteristic downfield position. For example, in a series of newly synthesized 2-thioxo-oxazolidin-4-one derivatives, the structures were confirmed using ¹³C NMR in conjunction with other spectroscopic methods. researchgate.net The chemical shifts of the aromatic carbons are also diagnostic and are influenced by the substituents present.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

| C=O (Amide) | 167-175 |

| C=S (Thione) | >180 |

| Aromatic C-H | 110-140 |

| Aromatic C-Substituted | 120-160 |

| -CH2- (aliphatic) | 20-60 |

2D NMR techniques are indispensable for establishing detailed connectivity and spatial relationships within complex molecules like this compound derivatives. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing out the spin systems within the molecule, for example, confirming the connectivity of protons within the phenyl and benzylidene moieties. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that reveals protons that are in close spatial proximity, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining the stereochemistry, such as the (Z) or (E) configuration of the exocyclic double bond in 5-benzylidene derivatives. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu It provides a direct link between the proton and carbon skeletons of the molecule, confirming which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.educreative-biostructure.com This is crucial for piecing together the entire molecular framework, especially for connecting different fragments of the molecule, such as the phenyl group, the oxazolidinone ring, and the benzylidene substituent. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in this compound derivatives. specac.combruker.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound derivatives include:

N-H Stretching: For derivatives with a hydrogen atom on the nitrogen, a band in the region of 3200-3400 cm⁻¹ is observed.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the oxazolidin-4-one ring is typically found in the range of 1670-1740 cm⁻¹. ajchem-a.com

C=S Stretching: The thione group gives rise to a characteristic absorption band, although it can be weaker and more variable in position than the carbonyl stretch.

C-N Stretching: The stretching vibration of the C-N bond within the ring is also observable. ajchem-a.com

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings are present in their expected regions. ajchem-a.com

FTIR analysis has been used to confirm the formation of inclusion complexes of this compound derivatives and to support the structural elucidation of newly synthesized compounds. researchgate.netajchem-a.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and high-resolution structural information for crystalline this compound derivatives in the solid state. nih.govwikipedia.orgutah.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of all atoms in the molecule. nih.gov

X-ray crystallographic studies are invaluable for determining the precise molecular conformation, including bond lengths, bond angles, and torsional angles. This information reveals the planarity or puckering of the oxazolidinone ring and the orientation of the substituents. For example, X-ray analysis can definitively confirm the Z configuration of the exocyclic double bond in 5-arylidene derivatives.

Furthermore, X-ray crystallography can unambiguously identify the predominant tautomeric form present in the solid state. For the this compound core, potential tautomerism exists. X-ray data can distinguish between the thione and thiol tautomers by precisely locating the position of the hydrogen atom and by analyzing the C=S and C-S bond lengths. Studies on related heterocyclic systems have demonstrated the power of X-ray crystallography in resolving tautomeric ambiguities in the solid state. mdpi.com

Investigation of Intermolecular Interactions and Crystal Packing

The study of crystal structures provides definitive proof of molecular constitution and offers deep insights into the intermolecular forces that govern the self-assembly of molecules in the solid state. For derivatives of this compound, X-ray crystallography reveals a network of non-covalent interactions that dictate their crystal packing.

In a detailed crystallographic study of 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one), the molecule was found to be centrosymmetric, with the asymmetric unit containing one half of the molecule. iucr.orgresearchgate.net The planarity of the this compound ring is a notable feature, with the constituent atoms being nearly coplanar. iucr.org The crystal packing is stabilized by a combination of weak and strong intermolecular interactions. iucr.orgresearchgate.net These include weak C—H⋯O hydrogen bonds and O⋯S interactions. iucr.orgresearchgate.net A significant feature is the presence of strong dipole-dipole interactions, evidenced by a short C⋯O distance of 3.012 (4) Å between the carbonyl groups of adjacent molecules. iucr.orgresearchgate.net

The key crystallographic and hydrogen bond data for 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one) are summarized in the tables below.

Crystal Data for 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one)

| Parameter | Value |

| Formula | C₈H₈N₂O₄S₂ |

| Mᵣ | 260.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2845 (12) |

| b (Å) | 12.3252 (19) |

| c (Å) | 7.080 (2) |

| β (°) | 105.22 (2) |

| V (ų) | 529.2 (2) |

| Z | 2 |

| Data sourced from references iucr.orgresearchgate.net. |

Hydrogen-Bond Geometry for 3,3′-(Ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one)

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| C3—H3A⋯O2ⁱ | 0.97 | 2.56 | 3.215 (4) | 125 |

| C3—H3B⋯O2ⁱⁱ | 0.97 | 2.57 | 3.325 (4) | 135 |

| Symmetry codes: (i) -x+2, -y+1, -z+1; (ii) x, -y+1/2, z-1/2. Data sourced from reference iucr.org. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of compounds and elucidating their structure by analyzing the fragmentation patterns of their molecular ions. nist.gov Electron ionization (EI) mass spectrometry of this compound and its derivatives reveals characteristic fragmentation pathways.

For the parent compound, this compound, gas chromatography-mass spectrometry (GC-MS) analysis shows a dominant molecular ion peak [M]⁺ at an m/z of 117. vulcanchem.com The fragmentation pattern provides structural confirmation through the appearance of key fragment ions. vulcanchem.com

Characteristic Mass Spectrometry Peaks for this compound

| m/z | Proposed Fragment |

| 117 | [M]⁺ Molecular Ion |

| 59 | [C₂H₃NO]⁺ |

| Data sourced from reference vulcanchem.com. |

The fragmentation of substituted this compound derivatives generally follows pathways involving the cleavage of the heterocyclic ring and the loss of substituents. The fragmentation of structurally similar 2-thioxo-imidazolidine-4-one derivatives often involves the loss of the 2-thioxo imidazoline-4-one moiety itself or the loss of cyanobenzene from a larger fragment ion. derpharmachemica.com The specific fragmentation pathways are highly dependent on the nature and position of the substituents on the core ring structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to a higher energy excited state. libretexts.org The light-absorbing groups in a molecule are known as chromophores. msu.edu The this compound scaffold contains chromophores that give rise to characteristic absorption bands.

The electronic spectra of this compound derivatives typically exhibit absorptions resulting from n→π∗ and π→π∗ transitions. libretexts.org The n→π∗ transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the sulfur or oxygen atoms) to an anti-bonding π∗ orbital. libretexts.org The π→π∗ transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π∗ orbital and are generally more intense. libretexts.org

Studies on structurally related thiazolidinone derivatives provide insight into the electronic transitions. For example, (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one showed two experimental absorption peaks at 348 nm and 406 nm. scielo.org.za Theoretical calculations using time-dependent density functional theory (TD-DFT) help in assigning these transitions. The transition at 405.85 nm was attributed to a combination of HOMO → LUMO+1 and HOMO-2 → LUMO transitions. scielo.org.za In another study on a hydrazone derivative, an absorption band around 425 nm was characterized as a HOMO to LUMO+1 transition. redalyc.org The position and intensity of these bands can be influenced by the solvent polarity, with bathochromic (red) or hypsochromic (blue) shifts indicating changes in the relative stabilization of the ground and excited states. libretexts.orgredalyc.org

Examples of Electronic Transitions in Thiazolidin-4-one Derivatives

| Compound Derivative | λₘₐₓ (nm) | Assignment/Transition Type | Reference |

| (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | 406 | HOMO → LUMO+1 (49%) & HOMO-2 → LUMO (42%) | scielo.org.za |

| (2Z, 5Z)-3-N(4-methoxyphenyl)-2-N'(4-methoxyphenylimino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | 348 | - | scielo.org.za |

| (E)-2-((2-(4-Chlorophenyl)hydrazono)methyl)quinoline | 425 | HOMO → LUMO+1 (34%) | redalyc.org |

| (E)-2-((2-(4-Chlorophenyl)hydrazono)methyl)quinoline | ~380 | π→π∗ | redalyc.org |

Computational Chemistry and Molecular Modeling Studies of 2 Thioxooxazolidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the intrinsic properties of molecules like 2-thioxooxazolidin-4-one at the atomic level. These methods are instrumental in predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for studying this compound derivatives. wikipedia.orgnih.gov By calculating parameters based on the electron density, DFT can predict the reactivity and stability of these compounds. osti.govnih.gov

Key insights from DFT studies include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. DFT calculations have been employed to determine these energy gaps for various this compound derivatives, providing a theoretical basis for their observed chemical behavior. mdpi.comresearchgate.net

Global Reactivity Descriptors: DFT calculations can furnish a range of reactivity indices, such as electronegativity, chemical hardness, and softness. These descriptors help in quantifying the electrophilic and nucleophilic nature of the molecules, which is fundamental to understanding their interaction with biological targets. osti.govmdpi.com

Correlation with Experimental Data: DFT-calculated parameters often show a strong correlation with experimental observations. For instance, a good linear correlation has been found between DFT-calculated HOMO-LUMO energies and experimental redox potentials for related thioxothiazolidin-4-one derivatives. mdpi.com This agreement between theoretical and experimental data validates the use of DFT in predicting the properties of these compounds.

Conformational Analysis using Quantum Mechanical Methods

The three-dimensional arrangement of a molecule, or its conformation, is critical to its biological activity. Quantum mechanical methods, including DFT, are employed to perform conformational analysis, which involves identifying the most stable conformations of a molecule. nih.govnih.govlibretexts.org

For derivatives of this compound, conformational analysis helps in understanding:

Stable Isomers: By calculating the energies of different possible spatial arrangements, the most stable conformers can be identified. For example, in related thiazolidin-4-one derivatives, DFT calculations have been used to determine that the exo conformation is energetically more favorable than the endo conformation. nih.gov

Influence of Substituents: The nature and position of substituents on the this compound ring can significantly influence its conformation. Quantum mechanical calculations can model these effects and predict the preferred orientation of different functional groups. researchgate.netmdpi.com

Agreement with Experimental Techniques: The results of conformational analysis from quantum mechanical calculations are often corroborated by experimental techniques like 2D-NMR spectroscopy, providing a comprehensive understanding of the molecule's structure in solution. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule, such as a derivative of this compound, might interact with a biological target, typically a protein.

Ligand-Protein Interaction Profiling and Binding Affinity Prediction

Molecular docking simulations are instrumental in profiling the interactions between this compound derivatives and their protein targets. These studies predict the binding mode and estimate the binding affinity, which is a measure of the strength of the interaction. nih.govmit.edupaperswithcode.comjku.atarxiv.org

Key findings from docking studies include:

Identification of Potential Targets: Docking can be used to screen libraries of compounds against various protein targets to identify potential hits. For instance, derivatives of this compound have been docked against proteins like cyclin-dependent kinases (CDKs) to explore their potential as anticancer agents. nih.govresearchgate.netbenthamdirect.com

Binding Energy Calculation: Docking programs calculate a scoring function to estimate the binding affinity, often expressed as a binding energy in kcal/mol. Lower binding energies generally suggest a more stable protein-ligand complex.

Comparison with Known Inhibitors: The predicted binding affinities of novel this compound derivatives are often compared to those of known inhibitors or standard drugs to gauge their potential efficacy. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies with this compound Derivatives

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Software Used | Reference |

| (Z)-5-(2,4-dihydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one (1c) | Mushroom Tyrosinase | -7.41 | AutoDock 4 | nih.gov |

| (Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one (1j) | Mushroom Tyrosinase | -7.19 | AutoDock 4 | nih.gov |

| LPSF/NBM-1 | Cyclin-Dependent Kinases (CDKs) | Not specified | SwissDock | nih.govbenthamdirect.com |

| LPSF/NBM-2 | Cyclin-Dependent Kinases (CDKs) | Not specified | SwissDock | nih.govbenthamdirect.com |

Note: Binding affinities can vary depending on the docking software and scoring function used.

Characterization of Binding Sites and Hotspots

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. This includes identifying the amino acid residues in the protein's binding site that are crucial for the interaction. nih.govresearchgate.net

These interactions can be categorized as:

Hydrogen Bonds: These are critical for the specificity of ligand binding. Docking can pinpoint the donor and acceptor atoms involved in hydrogen bonding between the this compound derivative and the protein.

Hydrophobic Interactions: Nonpolar parts of the ligand can interact favorably with hydrophobic pockets in the binding site.

π-π Stacking: The aromatic rings present in some this compound derivatives can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Metal Coordination: In metalloenzymes, the ligand may coordinate with the metal ion in the active site. For example, some derivatives have been shown to interact with the copper ions in the active site of tyrosinase. researchgate.net

Computational Elucidation of Molecular Mechanisms of Action

By combining the information from ligand-protein interaction profiling and binding site characterization, computational studies can help elucidate the molecular mechanism of action of this compound derivatives. nih.govnih.govrsc.org

For example, if a derivative is shown to bind to the active site of an enzyme, it is likely to act as a competitive inhibitor. Kinetic studies can then be performed to confirm this prediction. nih.gov In the case of anticancer activity, docking studies have suggested that some this compound derivatives may exert their effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govresearchgate.netbenthamdirect.com These computational hypotheses provide a strong foundation for further experimental validation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

Molecular dynamics (MD) simulations offer a virtual window into the time-resolved motion of molecules, allowing researchers to observe the dynamic behavior and assess the stability of compounds and their complexes with biological targets. For derivatives of this compound, MD simulations have been instrumental in understanding their potential as inhibitors of various enzymes, primarily tyrosinase and the HIV-1 glycoprotein (B1211001) gp41.

Studies on (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues as tyrosinase inhibitors have utilized MD simulations to investigate the stability of the ligand-enzyme complexes. researchgate.net These simulations track the conformational changes of both the inhibitor and the enzyme's active site over time, providing insights into the durability of their interactions. The stability of these complexes is often quantified by analyzing the Root Mean Square Deviation (RMSD) of the atomic coordinates from their initial positions. A stable complex will typically exhibit a low and converging RMSD value over the simulation period. While specific RMSD values are detailed within dedicated research publications, the general findings indicate that these derivatives form stable interactions within the tyrosinase active site.

Similarly, in the context of anti-HIV research, MD simulations have been employed to evaluate the stability of this compound derivatives when bound to the gp41 protein of HIV-1. nih.govnih.gov These simulations are crucial for confirming that the binding mode predicted by initial molecular docking studies is maintained in a dynamic, solvated environment. The results of these simulations have shown that the designed compounds can form stable and proper chemical interactions with gp41. nih.gov

Interactive Data Table: Representative MD Simulation Studies on this compound Derivatives

| Derivative Class | Target Protein | Simulation Focus | Key Findings |

| (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-ones | Tyrosinase | Assessment of enzyme-inhibitor complex stability. | Derivatives form stable complexes within the tyrosinase active site. |

| Substituted 2-thioxooxazolidin-4-ones | HIV-1 gp41 | Evaluation of the stability of ligand-gp41 complexes. | Compounds demonstrate stable and favorable interactions with the target protein. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and highlight the structural features that are crucial for their potency.

While QSAR studies specifically on the parent this compound are not prevalent, research on its derivatives has yielded significant insights, particularly in the development of anti-HIV agents. A notable study focused on a series of pyrrole (B145914) derivatives as potential HIV fusion inhibitors, which included compounds featuring the this compound template. researchgate.net This research utilized Topomer Comparative Molecular Field Analysis (Topomer CoMFA) and Hologram QSAR (HQSAR) to build predictive models.

The statistical quality of these models is paramount for their predictive power. The Topomer CoMFA model demonstrated a non-cross-validated correlation coefficient (r²) of 0.96 and a cross-validated correlation coefficient (q²) of 0.63. researchgate.net Similarly, the HQSAR model yielded an r² of 0.96 and a q² of 0.66. researchgate.net These high statistical values indicate robust and predictive models. The external validation of these models further confirmed their predictive capability, with a predictive r² (r²_pred) of 0.96 for both models. researchgate.net Such models are invaluable for suggesting structural modifications to enhance the anti-HIV activity of this class of compounds.

Interactive Data Table: Statistical Parameters of a QSAR Study on this compound Containing HIV Inhibitors

| QSAR Method | Non-Cross-Validated r² | Cross-Validated q² | Predictive r² (External Validation) |

| Topomer CoMFA | 0.96 | 0.63 | 0.96 |

| HQSAR | 0.96 | 0.66 | 0.96 |

These QSAR studies, by analyzing the impact of various substituents on the this compound scaffold, provide a rational basis for the design of new derivatives with improved therapeutic potential.

Pharmacological Research and Biological Target Modulation by 2 Thioxooxazolidin 4 One Derivatives

Anticancer Activity and Mechanistic Pathways in Preclinical Models

Derivatives of 2-thioxooxazolidin-4-one have been the subject of extensive research, revealing their potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net These compounds have shown promise in targeting both solid tumors and hematopoietic cancers. nih.govresearchgate.net The anticancer activity is often attributed to their ability to induce programmed cell death, halt the cell division cycle, and modulate the expression of genes and proteins crucial for tumor progression.

Induction of Apoptosis (Caspase activation, Cytochrome c release, Annexin-V staining)

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.com This process is tightly regulated by a cascade of molecular events, and these derivatives have been shown to intervene at multiple points.

Studies have demonstrated that certain this compound derivatives can trigger apoptosis by activating caspases, a family of proteases essential for the execution phase of apoptosis. nih.gov Specifically, the activation of caspase-3 and caspase-9 has been observed in cancer cells treated with these compounds. nih.govnih.gov The activation of caspase-9 suggests the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. This is further supported by findings of cytochrome c release from the mitochondria into the cytosol, a critical event that initiates the caspase cascade. researchgate.net

Annexin-V staining, a common method to detect early apoptotic cells, has also been employed to confirm the pro-apoptotic activity of these derivatives. For instance, one study reported a significant, 19.35-fold increase in apoptosis in HepG2 liver cancer cells following treatment with a 2-thioxoimidazolidin-4-one derivative. mdpi.comnih.gov Another derivative, NB-4, was found to significantly induce apoptosis in acute leukemia cells. researchgate.netresearchgate.net

The table below summarizes the apoptotic effects of selected this compound derivatives in different cancer cell lines.

| Derivative | Cancer Cell Line | Apoptotic Mechanism | Reference |

| Compound 4 | HepG2 | 19.35-fold increase in apoptosis | mdpi.comnih.gov |

| NB-4 | Acute Leukemia Cells | Significant induction of apoptosis | researchgate.netresearchgate.net |

| LPSF/NBM-2 | MOLT-4 | Increased percentage of apoptotic cells | researchgate.netbenthamdirect.com |

Cell Cycle Arrest (G0/G1, G2/M phases)

In addition to inducing apoptosis, this compound derivatives have been shown to inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. nih.gov This prevents the cells from dividing and replicating, ultimately leading to cell death.

Several studies have reported that these compounds can arrest the cell cycle in either the G0/G1 or G2/M phases. For example, a dehydroabietic acid oxazolidinone hybrid was found to cause cell cycle arrest in the G1 phase. researchgate.netnih.gov In contrast, other derivatives, such as compound 4 and LPSF/NBM-2, have been shown to induce cell cycle arrest at the G2/M phase in HepG2 and MOLT-4 cell lines, respectively. nih.govbenthamdirect.com This arrest is often accompanied by an increase in the population of cells in the Pre-G1 phase, which is indicative of apoptosis. nih.gov

The specific phase of cell cycle arrest can vary depending on the chemical structure of the derivative and the type of cancer cell being targeted. The ability to halt the cell cycle at these critical junctures represents a key aspect of the anticancer strategy of these compounds.

| Derivative | Cancer Cell Line | Phase of Cell Cycle Arrest | Reference |

| Dehydroabietic acid oxazolidinone hybrid | MGC-803 | G1 phase | researchgate.netnih.gov |

| Compound 4 | HepG2 | G2/M phase | nih.gov |

| LPSF/NBM-2 | MOLT-4 | G2/M phase | benthamdirect.com |

Modulation of Gene Expression (Pro-apoptotic, Anti-apoptotic, ER Stress, Necroptosis, Inflammation-related genes)

The anticancer activity of this compound derivatives is also linked to their ability to modulate the expression of a wide range of genes involved in critical cellular processes. nih.govresearchgate.net This includes genes that regulate apoptosis, endoplasmic reticulum (ER) stress, necroptosis, and inflammation.

Pro-apoptotic and Anti-apoptotic Genes: Research has shown that these compounds can upregulate the expression of pro-apoptotic genes while simultaneously downregulating anti-apoptotic genes. For example, a 2-thioxoimidazolidin-4-one derivative was found to enhance the expression of the pro-apoptotic genes p53, PUMA, Caspase 3, 8, and 9, and decrease the expression of the anti-apoptotic gene Bcl-2 in HepG2 cells. mdpi.comnih.gov Similarly, other derivatives have been shown to increase the expression of the pro-apoptotic gene BID. researchgate.netresearchgate.net

ER Stress, Necroptosis, and Inflammation-related Genes: Beyond the classical apoptotic pathways, these derivatives have been found to influence other cell death mechanisms and related cellular stress responses. In acute leukemia cells, oxazolidinone derivatives modulated the expression of genes involved in ER stress, necroptosis, and inflammation. nih.govresearchgate.net For instance, the derivative NB-3 significantly modulated the expression of RIPK3 (a key regulator of necroptosis) and DDIT3 (a marker of ER stress). researchgate.netresearchgate.net Another derivative, NB-4, was shown to induce the expression of the PPARγ gene, which is involved in inflammation and cell differentiation. researchgate.netresearchgate.net

The ability of these compounds to modulate a diverse set of genes highlights their multi-targeted approach to cancer therapy.

| Derivative | Cell Line | Modulated Genes | Cellular Process | Reference |

| Compound 4 | HepG2 | ↑ p53, PUMA, Caspase 3, 8, 9; ↓ Bcl-2 | Apoptosis | mdpi.comnih.gov |

| NB-3 | Acute Leukemia | ↑ RIPK3, DDIT3 | Necroptosis, ER Stress | researchgate.netresearchgate.net |

| NB-4 | Acute Leukemia | ↑ PPARγ | Inflammation | researchgate.netresearchgate.net |

| NB-2 | Acute Leukemia | ↑ CDKN1A | Cell Cycle Control | researchgate.netresearchgate.net |

| All tested NB compounds | Acute Leukemia | ↑ BID, BECN1 | Apoptosis, Autophagy | researchgate.netresearchgate.net |

Enzyme Inhibition as a Therapeutic Strategy

A key mechanism through which this compound derivatives exert their anticancer effects is by inhibiting the activity of specific enzymes that are crucial for cancer cell growth and survival.

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a central role in regulating the cell cycle. mdpi.com Dysregulation of CDK activity is a common feature of many cancers, making them an attractive target for therapeutic intervention. mdpi.com Molecular docking studies have suggested that this compound derivatives can bind to the ATP binding site of CDKs, thereby inhibiting their activity. nih.gov For instance, the compounds LPSF/NBM-1 and LPSF/NBM-2 have shown a binding affinity for CDK proteins in silico. benthamdirect.com This inhibition of CDKs can lead to cell cycle arrest, as observed with LPSF/NBM-2, which promotes G2/M phase arrest. researchgate.netbenthamdirect.com

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.gov This pathway is frequently hyperactivated in various cancers, contributing to tumor progression. nih.gov Several studies have indicated that this compound derivatives can inhibit the PI3K/AKT pathway. For example, a 2-thioxoimidazolidin-4-one derivative was shown to inhibit this pathway at both the gene and protein levels in HepG2 cells. nih.gov The inhibition of the PI3K/AKT pathway can lead to a reduction in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the activity of pro-apoptotic proteins, ultimately promoting cancer cell death. mdpi.com

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. dovepress.commdpi.commdpi.com Consequently, inhibiting VEGFR-2 is a significant strategy in the development of novel anticancer therapies. dovepress.comnih.gov While research on this compound derivatives as specific VEGFR-2 inhibitors is an emerging area, studies on structurally related compounds, such as 2-thioxoimidazolidin-4-one derivatives, have shown promise. These related compounds have been investigated as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov

In a notable study, a series of novel 2-thioxoimidazolidin-4-one derivatives were synthesized and evaluated for their potential to inhibit VEGFR-2. nih.gov Two compounds from this series, designated as compound 6 and 8a , demonstrated significant inhibitory activity against VEGFR-2, even surpassing the efficacy of the established inhibitor, sorafenib. nih.gov This suggests that the broader class of thioxo-substituted five-membered heterocyclic rings may be a promising scaffold for developing new VEGFR-2 inhibitors.

The following table summarizes the in vitro VEGFR-2 inhibitory activity of these promising 2-thioxoimidazolidin-4-one derivatives against the MCF-7 cell line.

| Compound | VEGFR-2 IC₅₀ (µM) in MCF-7 cells |

| Compound 6 | Data not specified, but noted as superior to Sorafenib |

| Compound 8a | Data not specified, but noted as superior to Sorafenib |

| Sorafenib (Reference) | Data not specified for direct comparison in the study |

| Erlotinib (Reference) | Data not specified for direct comparison in the study |

Data derived from a study on 2-thioxoimidazolidin-4-one derivatives as dual EGFR/VEGFR-2 inhibitors. nih.gov

These findings highlight the potential of the 2-thioxo-heterocyclic core in designing potent VEGFR-2 inhibitors, warranting further investigation into the specific role of this compound derivatives in this context.

CDC25 Phosphatase Inhibition

Cell division cycle 25 (CDC25) phosphatases are a family of dual-specificity enzymes that play a crucial role in regulating the cell cycle. google.commdpi.com The three human isoforms, CDC25A, CDC25B, and CDC25C, are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), thereby driving the transitions between different phases of the cell cycle. google.commdpi.comresearchgate.net Overexpression of CDC25 phosphatases, particularly CDC25A and CDC25B, is frequently observed in a wide range of human cancers and is often associated with more aggressive tumors. google.com This makes CDC25 phosphatases attractive targets for the development of new anticancer drugs. nih.govnih.gov

Research has indicated that substituted heterocyclic compounds, including 2-substituted oxazolidinone derivatives, possess potent inhibitory properties against CDC25 phosphatases. google.com These compounds have been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. google.com A patent for a series of these compounds highlights their potential as a novel class of anticancer agents. google.com

The inhibitory action of these molecules against CDC25 can effectively halt the cell cycle, preventing the uncontrolled proliferation that is characteristic of cancer. google.com The table below presents data on the anticancer activity of representative compounds from this class against human breast and prostate cancer cell lines, which is attributed to their CDC25 inhibitory properties.

| Compound | Cancer Cell Line | Activity |

| Compound 1 | Breast, Prostate | Strong anticancer activity |

| Compound 3 | Breast, Prostate | Strong anticancer activity |

| Compound 43 | Breast, Prostate | Strong anticancer activity |

Data from a patent describing 2-substituted oxazolidinone derivatives as Cdc25 inhibitors. google.com

The selective inhibition of CDC25 phosphatases by this compound derivatives represents a promising avenue for therapeutic intervention in oncology.

PIM Kinase Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are implicated in a variety of cellular processes essential for cancer development, including cell survival, proliferation, and apoptosis. Current time information in Bangalore, IN. The three isoforms, PIM-1, PIM-2, and PIM-3, are considered important targets for the development of new cancer therapies. researchgate.net

Derivatives of 2-thioxothiazolidin-4-one, a structurally similar scaffold to this compound, have been identified as potent pan-PIM kinase inhibitors, meaning they are active against all three PIM kinase isoforms. Current time information in Bangalore, IN. Optimized compounds from this class have demonstrated inhibitory concentrations (IC₅₀ values) in the single-digit nanomolar range, indicating high potency. Current time information in Bangalore, IN. Furthermore, these compounds have shown a high degree of selectivity for PIM kinases over other kinases, which is a desirable characteristic for minimizing off-target effects. Current time information in Bangalore, IN.

One notable compound, designated as Compound 17 , effectively inhibited the growth of Molm-16 leukemia cell lines with an EC₅₀ of 14 nM. Current time information in Bangalore, IN. This compound also demonstrated its mechanism of action by modulating the expression of downstream targets of PIM kinases, such as pBAD and p4EBP1, in a dose-dependent manner. Current time information in Bangalore, IN.

The table below summarizes the inhibitory activity of a representative 2-thioxothiazolidin-4-one derivative against PIM kinases and its effect on a leukemia cell line.

| Compound | Target | IC₅₀ / EC₅₀ | Cell Line |

| Compound 17 | Pan-PIM Kinases | Single-digit nM (IC₅₀) | - |

| Compound 17 | Cell Growth | 14 nM (EC₅₀) | Molm-16 |

Data from a study on 2-thioxothiazolidin-4-one analogs as pan-PIM kinase inhibitors. Current time information in Bangalore, IN.

The promising results from these related thiazolidine (B150603) derivatives strongly suggest that the this compound scaffold could also yield potent and selective PIM kinase inhibitors.

Reactive Oxygen Species (ROS) Generation and Mitochondrial Dysfunction

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. One mechanism by which this can be achieved is through the generation of reactive oxygen species (ROS) and the subsequent disruption of mitochondrial function. mdpi.com Mitochondria are central to cellular energy production and are also key regulators of apoptosis. scielo.br An increase in intracellular ROS can lead to mitochondrial membrane potential collapse, the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. google.com

Derivatives of oxazolidin-2-one have been shown to exert their anticancer effects by triggering this very pathway. google.com Specifically, certain 5-(carbamoylmethylene)-oxazolidin-2-one derivatives have been demonstrated to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). google.com The mechanism of action for these compounds involves an increase in ROS levels, which in turn leads to a reduction in the mitochondrial membrane potential. google.com This mitochondrial dysfunction is a critical step that initiates the apoptotic cascade, involving the activation of caspase-9 and the release of cytochrome c into the cytosol. google.com

One particular oxazolidinone derivative, referred to as the OI compound , has shown notable anticancer potential with IC₅₀ values of 17.66 µM for MCF-7 cells and 31.10 µM for HeLa cells. google.com Importantly, these compounds displayed no cytotoxicity towards non-tumorigenic MCF-10A cells, indicating a degree of selectivity for cancer cells. google.com

The table below presents the IC₅₀ values for the OI compound against two cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| OI Compound | MCF-7 (Breast Cancer) | 17.66 |

| OI Compound | HeLa (Cervical Cancer) | 31.10 |

Data from a study on 5-(carbamoylmethylene)-oxazolidin-2-ones inducing apoptosis via ROS and mitochondrial dysfunction. google.com

These findings suggest that the this compound scaffold may also be capable of inducing ROS generation and mitochondrial dysfunction, making it a promising area for the development of novel anticancer agents.

Antimicrobial Activity and Mechanisms

Inhibition of Bacterial Protein Synthesis via Ribosomal Subunit Binding

The oxazolidinone class of compounds, to which this compound belongs, are known for their potent antimicrobial properties. nih.govnih.gov Their primary mechanism of action is the inhibition of bacterial protein synthesis, a process essential for bacterial viability. mdpi.com This inhibition is achieved through a unique mechanism that distinguishes them from many other classes of antibiotics. nih.gov

Oxazolidinones exert their effect by binding to the 50S ribosomal subunit of the bacterial ribosome. nih.govmdpi.com The ribosome, composed of the 30S and 50S subunits, is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By binding to the 50S subunit, oxazolidinones prevent the formation of the 70S initiation complex, which is a critical first step in protein synthesis. researchgate.netmdpi.com This complex consists of the 30S and 50S subunits, mRNA, and the initiator transfer RNA (tRNA). researchgate.net The binding of oxazolidinones to the 23S rRNA region within the 50S subunit sterically hinders the proper positioning of the initiator tRNA in the A-site of the peptidyl transferase center, thereby blocking the initiation of translation.

This specific and early-stage inhibition of protein synthesis is a key feature of the oxazolidinone class and is responsible for their effectiveness against a range of bacteria. researchgate.net

Activity against Antibiotic-Resistant Strains (e.g., MRSA)

A significant challenge in modern medicine is the rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The unique mechanism of action of oxazolidinones makes them particularly effective against such resistant strains. mdpi.com Because they target an early and essential step in protein synthesis, there is a low incidence of cross-resistance with other antibiotic classes that have different mechanisms of action.

Derivatives of the oxazolidinone and related thiazolidine scaffolds have demonstrated significant activity against multidrug-resistant S. aureus clinical isolates. For example, certain 4-thioxo-thiazolidin-2-one derivatives have shown potent bactericidal effects against MRSA. One compound, 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one, was identified as being particularly active.

The effectiveness of oxazolidinones against MRSA has been a key driver in their development and clinical use. google.com The ability to combat these challenging pathogens underscores the therapeutic potential of the this compound scaffold and its derivatives in an era of increasing antibiotic resistance. nih.gov

Antibiofilm Activity

While research on the antibiofilm properties of this compound is still developing, studies on structurally related thioxo-thiazolidine isomers have shown significant potential in combating bacterial biofilms. Biofilms are structured communities of bacteria, encased in a self-produced matrix, that are notoriously resistant to conventional antibiotics.

One study investigated a series of 4-thioxo-thiazolidin-2-one derivatives, which are isomers of the core topic, for their activity against multidrug-resistant Staphylococcus aureus (MRSA) clinical isolates. researchgate.net The findings revealed that these compounds could effectively inhibit biofilm formation, with the most active derivatives preventing approximately 90% of biofilm development. researchgate.net Furthermore, certain thiazolidine-2,4-dione derivatives were capable of disrupting preformed biofilms by about 50%. researchgate.net The derivative 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one was identified as the most potent against Staph. aureus. researchgate.net

Another study on 2-thioxothiazolidin-4-one derivatives reported their synthesis and evaluation for antimicrobial activity. researchgate.net Molecular docking simulations in this study suggested that these compounds could interact with the MurB enzyme active site, which is crucial for bacterial cell wall biosynthesis, a key process in biofilm integrity. researchgate.net

Table 1: Antibiofilm and Antibacterial Activity of Thioxo-thiazolidine Derivatives

| Compound/Derivative Class | Target Organism | Activity |

|---|---|---|

| 4-thioxo-thiazolidin-2-one derivatives | Multidrug-resistant Staphylococcus aureus | Inhibition of ~90% of biofilm formation. researchgate.net |

| Thiazolidine-2,4-dione derivatives | Multidrug-resistant Staphylococcus aureus | Disruption of ~50% of pre-formed biofilm. researchgate.net |

| 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one | Multidrug-resistant Staphylococcus aureus | MIC range of 1-32 µg/ml; bactericidal effect. researchgate.net |

Antifungal Mechanisms

Derivatives of the this compound scaffold and its analogs have demonstrated notable antifungal properties, although the precise mechanisms of action are still under investigation.

Research into a series of synthesized 2-thioxothiazolidin-4-one derivatives confirmed their general antifungal efficacy. researchgate.net The study reported good activity against various fungal strains. researchgate.net While the exact antifungal mechanism was not fully elucidated, the study performed molecular docking against the bacterial enzyme MurB, indicating a potential line of inquiry for how these scaffolds might disrupt microbial cell wall synthesis. researchgate.net

Further highlighting the potential of related heterocyclic structures, various oxazolidine (B1195125) and thiazolidine derivatives have been assessed for their effects on fungi like Candida. mdpi.com Certain thiazolidine-4-one derivatives, for instance, have shown potent inhibitory effects against Candida species. mdpi.com The antifungal activity of azole compounds, a broad class of antifungals, has been linked to the production of reactive oxygen species (ROS), which could be a possible mechanism for these related heterocyclic compounds. scielo.br

Table 2: In Vitro Antifungal Activity of 2-Thioxothiazolidin-4-one Derivatives

| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

|---|---|---|

| 3b | 125 | 250 |

| 5h | >500 | >500 |

Data sourced from a study on the antimicrobial activity of 2-thioxothiazolidin-4-one derivatives. researchgate.net

Antiviral Activity

The this compound scaffold has been identified as a template for developing agents with antiviral properties, particularly against HIV-1 and potentially related coronaviruses.

HIV-1 Fusion Inhibition

The this compound template is recognized for its potential in HIV-1 fusion inhibition. researchgate.netnih.gov The mechanism of action targets the HIV-1 envelope glycoprotein (B1211001) subunit gp41, which is essential for the fusion of the viral and host cell membranes. nih.govresearchgate.net This process involves a conformational change in gp41, leading to the formation of a six-helix bundle (6-HB) structure that brings the membranes into close proximity, enabling fusion. researchgate.net Small molecules that target the hydrophobic pocket within the gp41 N-terminal heptad repeat (NHR) can disrupt the formation of this 6-HB, thereby blocking viral entry into the host cell. mdpi.comnih.gov While specific derivatives of this compound have been noted for this activity, detailed inhibitory data on specific compounds were not available in the reviewed literature. researchgate.netnih.gov The development of small-molecule inhibitors targeting gp41 remains a key strategy for creating new classes of anti-HIV drugs. researchgate.net

SARS-CoV-2 Main Protease (Mpro) Inhibition

While no direct studies on this compound derivatives inhibiting the SARS-CoV-2 main protease (Mpro) were found, extensive research has been conducted on the structurally analogous thiazolidin-4-one scaffold. Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drugs. mdpi.commdpi.com

Studies have shown that thiazolidine-4-one derivatives can act as inhibitors of SARS-CoV-2 Mpro, with some compounds exhibiting inhibitory potencies in the low micromolar range. mdpi.com It is proposed that the thiazolidinone core can function as a mimetic of the Gln amino acid of the natural substrate, which is recognized and cleaved by Mpro. mdpi.com Docking studies further suggest that these molecules bind to highly conserved enzymatic residues, with aromatic portions of the derivatives establishing key interactions with the catalytic His-41 residue of the protease. mdpi.commdpi.com For example, certain thiazole/thiadiazole/benzothiazole based thiazolidinone derivatives have shown inhibitory activity with IC₅₀ values ranging from 0.01 to 34.4 µM. nih.gov

Tyrosinase Inhibitory Activity

Derivatives of this compound have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netmedcraveonline.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable agents in dermatology and cosmetics.

A study focused on a series of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues, which incorporate a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold known to confer tyrosinase inhibitory activity. researchgate.net Several of these analogues demonstrated significantly more potent inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid. researchgate.netmedcraveonline.com

Kinetic analysis revealed that the most potent compounds act as competitive inhibitors, meaning they bind to the active site of the enzyme, competing with the natural substrate. researchgate.netmedcraveonline.com Docking simulations supported these findings, showing that the derivatives bind more strongly to the tyrosinase active site than kojic acid. researchgate.netmedcraveonline.com

Table 3: Tyrosinase Inhibitory Activity of (Z)-5-(Substituted Benzylidene)-3-phenyl-2-thioxooxazolidin-4-one Derivatives

| Compound | Substituent on Benzylidene Ring | IC₅₀ (µM) | Inhibition Fold vs. Kojic Acid |

|---|---|---|---|

| 1c | 2,4-dihydroxy | 4.70 ± 0.40 | 4.9x more potent |

| 1j | 2-hydroxyl | 11.18 ± 0.54 | 2.1x more potent |

| Kojic Acid | (Reference) | 23.18 ± 0.11 | - |

Data from in vitro studies on mushroom tyrosinase. researchgate.netmedcraveonline.com

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

The inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical therapeutic strategy for androgen-dependent conditions, most notably prostate cancer. nih.govnih.gov This enzyme is responsible for the conversion of the inactive steroid androstenedione (B190577) into the potent androgen testosterone. nih.gov Research has identified derivatives based on benzylidene oxazolidinedione and thiazolidinedione scaffolds as potent inhibitors of this enzyme. nih.gov

A class of nonsteroidal inhibitors derived from benzylidene oxazolidinedione has demonstrated highly potent activity, with some compounds showing inhibition in the single-digit nanomolar range in human cell-based assays. nih.gov These compounds exhibit significant selectivity for 17β-HSD3 over other related 17β-HSD isoenzymes and various nuclear receptors, which is a desirable characteristic for minimizing off-target effects. The development of these inhibitors provides a promising avenue for new clinical treatments for prostate cancer. nih.gov

Table 4: Inhibitory Activity of Benzylidene Oxazolidinedione/Thiazolidinedione Derivatives against 17β-HSD3

| Scaffold Class | Activity Profile | Significance |

|---|---|---|

| Benzylidene oxazolidinedione | Single-digit nanomolar IC₅₀ values in vitro. nih.gov | Potential as a nonsteroidal treatment for prostate cancer. nih.gov |

Antioxidant Activity

The investigation into the antioxidant properties of this compound and its derivatives is an emerging area of pharmacological research. While direct and extensive studies on this specific heterocyclic core are still developing, research on structurally related compounds, particularly thiazolidin-4-one derivatives, provides valuable insights into their potential as antioxidant agents. The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. nih.govpensoft.netfarmaciajournal.com

The antioxidant capacity of these derivatives is influenced by the nature and position of substituents on the aromatic rings attached to the core structure. For instance, studies on thiazolidin-4-one derivatives have shown that the presence of electron-donating groups, such as hydroxyl (-OH) or nitro (-NO2) groups, can significantly enhance their radical scavenging activity. nih.gov One study on new ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid revealed that a derivative with a para-nitro substitution on the phenyl ring exhibited the most potent DPPH radical scavenging activity, with an inhibition percentage of 91.63% ± 0.77, which was comparable to the standard antioxidant, ascorbic acid. nih.gov

Furthermore, research on other heterocyclic systems containing the thiazolidin-4-one scaffold has also demonstrated promising antioxidant potential. A series of oxazinyl-thiazolidin-4-ones were tested, and one compound, in particular, displayed significant antioxidant activity with IC50 values of 6.62 µg/mL in the DPPH assay and 6.79 µg/mL in the nitric oxide (NO) scavenging assay. mdpi.com Another study on thiazolidine-2,4-dione derivatives reported that all synthesized compounds showed greater activity than ascorbic acid in the DPPH assay, with IC50 values ranging from 9.18 to 32.43 µg/mL. mdpi.com

These findings from structurally analogous compounds suggest that the this compound scaffold represents a promising template for the development of novel antioxidant agents. The presence of the thioxo group and the oxazolidinone ring may contribute to the molecule's ability to donate electrons or hydrogen atoms to neutralize free radicals. Future research is anticipated to focus on the synthesis and direct evaluation of a wider range of this compound derivatives to fully elucidate their antioxidant potential and establish clear structure-activity relationships.

Table 1: Antioxidant Activity of Structurally Related Thiazolidin-4-one Derivatives

| Compound/Derivative | Assay | Results (IC50 or % Inhibition) | Reference |

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH Radical Scavenging | I% = 91.63% ± 0.77 | nih.gov |

| Oxazinyl-thiazolidin-4-one (Compound 9a) | DPPH Assay | IC50 = 6.62 µg/mL | mdpi.com |

| Oxazinyl-thiazolidin-4-one (Compound 9a) | Nitric Oxide (NO) Scavenging | IC50 = 6.79 µg/mL | mdpi.com |

| 5-(-4-((substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione (Derivative 6) | DPPH Radical Scavenging | IC50 = 9.18 - 32.43 µg/mL | mdpi.com |

| 1,3,4-Thiadiazole derivative of Thiazolidinone (TZD 5) | DPPH method | IC50 = 27.50 µM | saudijournals.com |

| 1,3,4-Thiadiazole derivative of Thiazolidinone (TZD 3) | DPPH method | IC50 = 28.00 µM | saudijournals.com |

Note: The compounds listed in this table are structurally related to this compound and are presented to indicate the potential antioxidant activity of this class of compounds. I% denotes the percentage of inhibition.

Other Potential Biological Activities (e.g., Anticonvulsant)

Beyond their applications in other therapeutic areas, derivatives of the this compound scaffold and its bioisosteres, such as thiazolidin-4-ones and thioxoimidazolidinones, have been investigated for their potential as central nervous system agents, particularly as anticonvulsants. The search for new antiepileptic drugs with improved efficacy and safety profiles is a significant focus of medicinal chemistry. zsmu.edu.ua

Anticonvulsant activity is often assessed using preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, which represent generalized tonic-clonic and absence seizures, respectively. zsmu.edu.uabiointerfaceresearch.com Studies on a variety of thiazolidin-4-one derivatives have demonstrated their potential to protect against seizures in these models. For instance, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency, with one derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one, emerging as a particularly active compound. biointerfaceresearch.com

In another study, a series of 2-(substituted-imino)thiazolidin-4-ones were evaluated, and 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one was identified as a potent anticonvulsant with an ED50 value of 18.5 mg/kg in the MES test and 15.3 mg/kg in the scPTZ test. nih.gov This highlights the importance of the substituents on the imino group for activity. Furthermore, sulfonamide derivatives of thiazolidin-4-ones have also shown significant anticonvulsant effects in both MES and scPTZ models. nih.gov

The structural similarity between these active thiazolidin-4-ones and the this compound core suggests that the latter could also serve as a valuable scaffold for the design of new anticonvulsant agents. The heterocyclic ring system is a common feature in many central nervous system active drugs. The anticonvulsant activity of these compounds is thought to be related to their ability to interact with various molecular targets in the brain, although the precise mechanisms are often still under investigation.